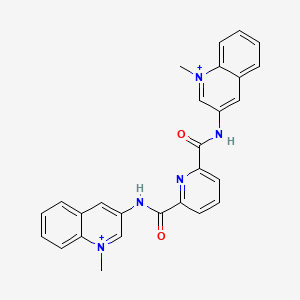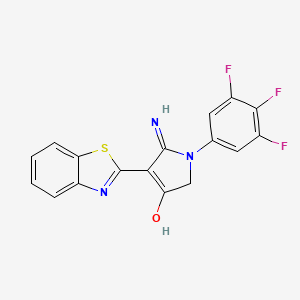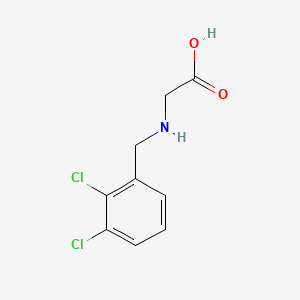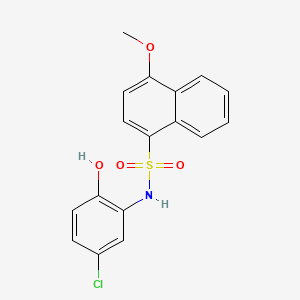
2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
360A is a stabilizing G-Quadruplex ligand which has potent selectivity toward G-quadruplex structures of the telomeric 3'-overhang.
Scientific Research Applications
Telomere Stability and G-Quadruplex Structures
360A has been used in research to investigate the stability of telomeres . Telomeres are nucleoprotein structures that cap and protect the natural ends of chromosomes . The G-rich strands of telomeric DNA can form G-quadruplex (or G4) structures . 360A, a G4 ligand, can stabilize these G4 structures, leading to potential telomere dysfunctions by displacing shelterin proteins and/or interfering with the replication of telomeres .
Displacement of hRPA from Telomeric DNA
360A and its dimeric analogue (360A)2A have been reported to displace in vitro hRPA, a single-stranded DNA-binding protein of the replication machinery, from telomeric DNA by stabilizing the G4 structures .
Investigation of Telomere Length and Stability
360A has been used in Single Telomere Length Analysis (STELA) to investigate the effect of G4 ligands on telomere length and stability . This method revealed an increase of ultrashort telomeres upon treatment with 360A .
Stabilization of G4 Structures
360A has been found to strongly stabilize G4 structures upon titration . This stabilization is maintained even when two molar equivalents of 360A are used .
Disruption of G4 Structures
While 360A stabilizes G4 structures, the addition of 3.5 molar equivalents of TMPyP4, another G4 ligand, promotes the disruption of G4 .
Interaction with Nucleolin (NCL)
Research has shown that NCL can be a target of G4 structures stabilized by 360A . The KD values between the G4, 360A, and NCL were obtained by fluorescence titrations and are in the range of µM for ligand complexes and nM when adding NCL .
properties
IUPAC Name |
2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O2/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21/h3-17H,1-2H3/p+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOOEJJPTYXNTN-UHFFFAOYSA-P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide | |
Q & A
Q1: What is the primary target of 360A?
A1: 360A is a G-quadruplex (G4) binding ligand. [] G4 structures are unique nucleic acid secondary structures found in guanine-rich regions of DNA and RNA.
Q2: How does 360A interact with its target?
A2: 360A binds to G4 structures, stabilizing them. This interaction can influence gene expression. []
Q3: What is the significance of the p53 gene in relation to 360A?
A3: 360A has been shown to modulate the expression of p53, a tumor suppressor gene, by interacting with G4 structures within its pre-mRNA. []
Q4: What are the different p53 transcripts affected by 360A?
A4: 360A influences the balance between two p53 transcripts: fully spliced p53 (FSp53) and an incompletely spliced transcript retaining intron 2 (p53I2). []
Q5: What is the molecular formula and weight of 360A?
A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of 360A.
Q6: Is there any spectroscopic data available for 360A?
A6: While the provided abstracts do not delve into detailed spectroscopic characterization, they mention the use of photoluminescence (PL) emission spectra with an excitation wavelength of 360 nm in the context of barium zirconium titanate ceramics modified by europium. [] It is unclear if this is directly related to 360A.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)
![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)
![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)

![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)

![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)


